Cas no 921151-05-5 (1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea structure
921151-05-5 structure
Product name:1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
CAS No:921151-05-5
MF:C16H20N6O3
MW:344.368402481079
CID:6479619

1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea
    • Urea, N-1,3-benzodioxol-5-yl-N'-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]-
    • Inchi: 1S/C16H20N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H2,17,18,23)
    • InChI Key: DNRQCBZFUJLLTQ-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C2OCOC2=C1)C(NCC1N(C2CCCCC2)N=NN=1)=O

Experimental Properties

  • Density: 1.56±0.1 g/cm3(Predicted)
  • Boiling Point: 561.8±50.0 °C(Predicted)
  • pka: 11.92±0.46(Predicted)

1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2072-0295-2mg
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921151-05-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2072-0295-2μmol
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921151-05-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0295-1mg
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
921151-05-5 90%+
1mg
$54.0 2023-05-16

Additional information on 1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea

Professional Introduction to Compound with CAS No. 921151-05-5 and Product Name: 1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea

The compound with the CAS number 921151-05-5 and the product name 1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit remarkable pharmacological properties, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a benzodioxole moiety and a tetrazole ring, contribute to its unique chemical and biological characteristics.

Recent studies have highlighted the potential of benzodioxole derivatives as key scaffolds in drug discovery. The benzodioxole group, also known as an oxygenated phenanthrene derivative, is well-known for its role in various bioactive compounds. Its ability to interact with biological targets such as enzymes and receptors has made it a valuable component in the design of novel therapeutic agents. In particular, the 5-position of the benzodioxole ring is often modified to enhance binding affinity and selectivity, which is evident in the structure of our compound.

The second key structural component of this compound is the tetrazole ring. Tetrazoles are heterocyclic compounds that have garnered attention due to their diverse biological activities. They are commonly found in natural products and synthetic drugs, where they play roles ranging from antimicrobial to anti-inflammatory effects. The incorporation of a cyclohexyl-substituted tetrazole in our compound adds another layer of complexity and functionality. This substitution not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability.

The urea moiety present in the molecular structure serves as a crucial pharmacophore. Urea-based compounds are widely recognized for their ability to modulate biological pathways by acting as inhibitors or activators of target proteins. The position and orientation of the urea group in our compound are strategically designed to optimize interactions with specific biological targets. This has led to promising results in preclinical studies, where the compound has shown significant activity against various disease models.

One of the most intriguing aspects of this compound is its potential application in treating neurological disorders. The combination of a benzodioxole and a tetrazole ring suggests that it may interact with neurotransmitter systems, which could make it effective in conditions such as depression, anxiety, and epilepsy. Recent research has demonstrated that similar benzodioxole derivatives have shown efficacy in animal models of these disorders, suggesting that our compound may follow suit.

Furthermore, the cyclohexyl substitution on the tetrazole ring may contribute to improved pharmacokinetic properties. Cycloalkyl groups are often incorporated into drug molecules to enhance oral bioavailability and reduce toxicity. By optimizing this substitution pattern, researchers have been able to develop more effective and safer therapeutic agents. Our compound benefits from this strategy, potentially offering a better balance between efficacy and tolerability.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of both the benzodioxole and tetrazole moieties necessitates precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core structure efficiently. These methods not only improve reaction efficiency but also minimize byproduct formation, leading to cleaner synthetic routes.

Evaluation of the compound's biological activity has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising results regarding its interaction with various enzymes and receptors relevant to neurological disorders. These findings have been supported by initial in vivo experiments, which demonstrate significant effects on behavior and physiological parameters in animal models. These results are encouraging and warrant further investigation into its therapeutic potential.

As research continues, additional modifications may be made to enhance the properties of this compound further. For instance, exploring different substitution patterns on the benzodioxole ring or varying the size of the cycloalkyl group could lead to even more potent derivatives. The flexibility inherent in medicinal chemistry allows for such explorations, enabling researchers to fine-tune molecules for optimal performance.

The development of new drugs is a complex process that requires interdisciplinary collaboration among chemists, biologists, pharmacologists, and clinicians. The compound described here exemplifies how advancements in synthetic chemistry can lead to novel therapeutic agents with significant potential for treating human diseases. By leveraging cutting-edge techniques and drawing inspiration from natural products and existing drugs, researchers continue to push the boundaries of what is possible in drug discovery.

In conclusion,1-(2H-1,3-benzodioxol-5-yl)-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea represents a promising candidate for further development as a therapeutic agent. Its unique structural features combined with encouraging preliminary results make it an exciting subject for future research. As our understanding of biological systems grows and new synthetic methodologies emerge,benzodioxole derivatives like this one will continue to play a vital role in addressing unmet medical needs.

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